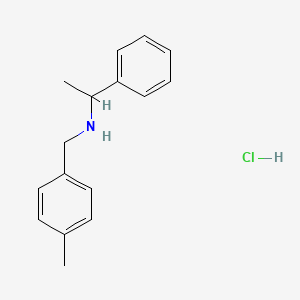

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride

Overview

Description

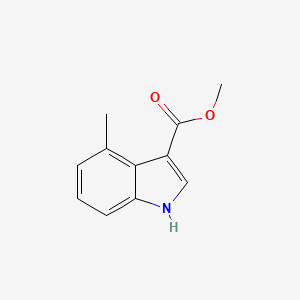

“N-(4-methylbenzyl)-1-phenylethanamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques can help identify functional groups and confirm the structure of the compound .Scientific Research Applications

Corrosion Inhibition

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride and its derivatives have been studied for their corrosion inhibitory properties. For instance, compounds similar to this compound, like N-2-methylbenzylidene-4-antipyrineamine, have been shown to significantly inhibit corrosion of mild steel in hydrochloric acid solutions. These inhibitors work by forming a barrier at the metal-acid interface, with their efficiency increasing with concentration and decreasing with rising temperature (Aziz et al., 2022).

Spectroscopy and Chemical Analysis

The compound has been part of the study in spectroscopy and chemical analysis. For example, research involving H NMR spectra of various psychedelic phenylethanamines, a group that includes derivatives of N-(4-methylbenzyl)-1-phenylethanamine, was conducted to identify these compounds and aid in forensic and harm-reduction efforts (Chapman & Avanes, 2015).

Electrochemical and Surface Measurement

In studies related to electrochemistry and surface measurement, compounds like this compound have been synthesized and evaluated for their corrosion inhibition properties. The effectiveness of these compounds in protecting mild steel in acidic environments has been demonstrated, with notable efficiency in Tafel polarization indicating their role as mixed-type inhibitors (Singh & Quraishi, 2016).

Antifungal Agent Interactions

A derivative of this compound, namely Butenafine (N-4-tert-butylbenzyl-N-methyl-1-naphtalenemethylamine hydrochloride), has been investigated for its antifungal properties. Studies have looked into the interaction of this compound with lipids, which could explain its efficacy and long duration of action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).

Catalysis and Organic Synthesis

In the field of organic synthesis, derivatives of this compound have been synthesized and used as intermediates. They have applications in medicine, pesticides, and chemical industries, demonstrating their versatility in catalytic and synthetic processes (Wang Ling-ya, 2015).

Biomedical Research

This compound and its variants have also been studied in the context of biomedical research. For example, their interaction with enzymes like norepinephrine N-methyltransferase has been analyzed to understand their potential role in biological systems and pharmacological applications (Rafferty et al., 1982).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

It’s plausible that the compound could influence various pathways depending on its specific targets .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16;/h3-11,14,17H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGWEWZOEKWPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)

![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)

![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)